Cas no 893748-27-1 (1-(m-Tolyl)piperazin-2-one)

1-(m-Tolyl)piperazin-2-one is a heterocyclic organic compound featuring a piperazinone core substituted with a meta-tolyl group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of bioactive molecules. Its well-defined chemical properties, including stability and reactivity, make it suitable for use in selective functionalization and derivatization reactions. The compound’s balanced lipophilicity and electron-rich aromatic system further enhance its utility in designing ligands or modulators for biological targets. It is typically handled under controlled conditions to ensure purity and consistency in research applications.
1-(m-Tolyl)piperazin-2-one structure
1-(m-Tolyl)piperazin-2-one structure
Product Name:1-(m-Tolyl)piperazin-2-one
CAS No:893748-27-1
MF:C11H14N2O
MW:190.241662502289
CID:993719
PubChem ID:20099289
Update Time:2025-11-07

1-(m-Tolyl)piperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(m-Tolyl)piperazin-2-one
    • 1-(3-METHYLPHENYL)PIPERAZIN-2-ONE
    • SCHEMBL12892216
    • 2-Piperazinone, 1-(3-methylphenyl)-
    • 893748-27-1
    • AB30274
    • AM20120477
    • DTXSID30602374
    • BB 0220739
    • AKOS003655734
    • DB-300581
    • Inchi: 1S/C11H14N2O/c1-9-3-2-4-10(7-9)13-6-5-12-8-11(13)14/h2-4,7,12H,5-6,8H2,1H3
    • InChI Key: MUYAYGHCSVPTIE-UHFFFAOYSA-N
    • SMILES: O=C1CNCCN1C1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 190.11100
  • Monoisotopic Mass: 190.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.34000
  • LogP: 1.32500

1-(m-Tolyl)piperazin-2-one Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(m-Tolyl)piperazin-2-one Pricemore >>

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Additional information on 1-(m-Tolyl)piperazin-2-one

Introduction to 1-(m-Tolyl)piperazin-2-one (CAS No. 893748-27-1)

1-(m-Tolyl)piperazin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 893748-27-1, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the piperazine class, characterized by its nitrogen-containing six-membered ring structure, which is a common motif in biologically active molecules. The presence of a m-tolyl (meta-tolyl) substituent at the 1-position of the piperazine ring and a carbonyl group at the 2-position contributes to its unique chemical properties and potential applications in drug discovery.

The synthesis and structural elucidation of 1-(m-Tolyl)piperazin-2-one have been subjects of considerable interest due to its versatile pharmacophoric features. The compound’s molecular framework allows for interactions with various biological targets, making it a valuable scaffold for developing novel therapeutic agents. Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how modifications at the m-tolyl and piperazine moieties can influence the compound’s binding affinity and selectivity, thereby guiding the design of more effective pharmacological tools.

In the context of modern drug development, 1-(m-Tolyl)piperazin-2-one has been explored as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity with nucleophiles and electrophiles makes it a useful building block for constructing diverse chemical libraries. For instance, recent studies have demonstrated its utility in generating derivatives with enhanced solubility or metabolic stability, which are critical factors in optimizing drug candidates for clinical trials.

One particularly noteworthy application of 1-(m-Tolyl)piperazin-2-one lies in its role as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating the piperazin-2-one core into kinase inhibitors, researchers aim to develop molecules that can selectively modulate these pathways, thereby offering new therapeutic strategies. The m-tolyl substituent has been shown to improve binding interactions with target kinases, enhancing both potency and selectivity.

Furthermore, the pharmacological profile of 1-(m-Tolyl)piperazin-2-one has been investigated for potential applications in central nervous system (CNS) disorders. Piperazine derivatives are well-known for their ability to cross the blood-brain barrier, making them attractive candidates for treating neurological conditions. Preclinical studies have suggested that modifications at the nitrogen atoms of the piperazine ring can modulate receptor activity, leading to compounds with anxiolytic or antidepressant effects. The m-tolyl group may contribute to these effects by influencing pharmacokinetic properties such as lipophilicity and metabolic clearance.

The synthesis of 1-(m-Tolyl)piperazin-2-one typically involves multi-step organic reactions, starting from commercially available precursors like m-toluamide or m-toluenesulfonyl chloride. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for industrial applications. For example, catalytic hydrogenation techniques have been employed to introduce the piperazine moiety with high regioselectivity, minimizing unwanted side reactions.

In conclusion, 1-(m-Tolyl)piperazin-2-one (CAS No. 893748-27-1) represents a promising compound in pharmaceutical research due to its structural versatility and potential therapeutic applications. Its role as an intermediate in drug synthesis underscores its importance in medicinal chemistry. As research continues to uncover new biological targets and synthetic strategies, compounds like 1-(m-Tolyl)piperazin-2-one are likely to remain at the forefront of drug discovery efforts.

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